molecular formula C6H15NO2S B1524414 3,3-Dimethylbutane-1-sulfonamide CAS No. 854462-44-5

3,3-Dimethylbutane-1-sulfonamide

Cat. No. B1524414
CAS RN: 854462-44-5
M. Wt: 165.26 g/mol
InChI Key: AFODNAMKZDWBCK-UHFFFAOYSA-N
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Description

3,3-Dimethylbutane-1-sulfonamide, also known as DMBS, is an organic compound commonly used in laboratory experiments. DMBS is a white crystalline solid that is insoluble in water and soluble in organic solvents. It is widely used in organic synthesis, as a reagent for the preparation of various organic compounds, and as a catalyst in the synthesis of polymers. DMBS has also been used in the synthesis of pharmaceuticals and in the study of biochemical and physiological processes.

Scientific Research Applications

Tautomeric Behavior and Spectroscopic Studies

Sulfonamide derivatives have been incorporated into studies focusing on their tautomeric behavior, which is directly related to their pharmaceutical and biological activities. Spectroscopic methods such as Fourier Transform infrared and nuclear magnetic resonance have been employed to identify tautomeric forms of molecules, suggesting potential applications in bioorganic and medicinal chemistry (Erturk et al., 2016).

Photolysis and Mechanistic Studies

Studies on the photolysis of sulfonamide bonds in metal complexes have provided insights into the mechanisms of photoinduced cleavage, offering applications in analytical chemistry and potentially in the development of novel photoresponsive materials (Aoki et al., 2009).

Organic Synthesis and Sulfur Dioxide Utilization

Research has shown that sulfonamide derivatives can be synthesized through reactions involving sulfur dioxide, indicating their utility in organic synthesis. Such reactions have been used to form sulfinates, which can be converted to sulfonamides, highlighting their significance in synthetic chemistry (Woolven et al., 2011).

Anticancer, Anti-inflammatory, and Antiviral Properties

Sulfonamide derivatives have been reported to exhibit substantial protease inhibitory properties, with some showing antitumor, anti-inflammatory, and antiviral activities. This suggests their potential application in the development of therapeutic agents targeting various diseases (Supuran et al., 2003).

Anion Sensing and Chemosensors

The development of sulfonamide and urea-based compounds as anion chemosensors has been explored, demonstrating their high selectivity towards specific anions. Such compounds could be used in the detection of anions, which is crucial in various physiological and environmental processes (Hu et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 3,3-Dimethylbutane-1-sulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes in the body. For instance, carbonic anhydrase is involved in maintaining acid-base balance in blood and other tissues, and dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .

Mode of Action

3,3-Dimethylbutane-1-sulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, 3,3-Dimethylbutane-1-sulfonamide prevents the synthesis of folic acid, which is necessary for the production of nucleic acid in bacteria .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle in bacteria . This disruption prevents the production of nucleic acid, which is essential for bacterial growth and reproduction . As a result, the bacteria cannot multiply, effectively controlling the spread of the bacterial infection .

Pharmacokinetics

It is known that sulfonamides, in general, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The molecular and cellular effects of 3,3-Dimethylbutane-1-sulfonamide’s action result in the inhibition of bacterial growth and reproduction . By preventing the synthesis of folic acid, an essential component for the production of nucleic acid, the compound effectively controls the spread of the bacterial infection .

properties

IUPAC Name

3,3-dimethylbutane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2S/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFODNAMKZDWBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

854462-44-5
Record name 3,3-dimethylbutane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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